molecular formula C14H14N2 B1387798 3-(1,3-dihydro-2H-isoindol-2-yl)aniline CAS No. 1160263-98-8

3-(1,3-dihydro-2H-isoindol-2-yl)aniline

Cat. No. B1387798
CAS RN: 1160263-98-8
M. Wt: 210.27 g/mol
InChI Key: GVTTYJQILUUYSQ-UHFFFAOYSA-N
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Description

“3-(1,3-dihydro-2H-isoindol-2-yl)aniline” is a chemical compound with the CAS Number: 1160263-98-8. It has a molecular weight of 210.28 and its IUPAC name is 3-(1,3-dihydro-2H-isoindol-2-yl)aniline .


Synthesis Analysis

The synthesis of isoindoline derivatives, such as “3-(1,3-dihydro-2H-isoindol-2-yl)aniline”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The InChI code for “3-(1,3-dihydro-2H-isoindol-2-yl)aniline” is 1S/C14H14N2/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10,15H2 .

Scientific Research Applications

Immunomodulatory Agent

“3-(Isoindolin-2-yl)aniline” derivatives, such as Lenalidomide, are known for their immunomodulatory properties. They are used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome (del (5q)-MDS) .

Melatonin Receptor Ligands

The compound’s derivatives have been synthesized as melatonin receptor ligands with high binding affinity. This is significant for the development of treatments for sleep disorders and other conditions influenced by melatonin .

COX-2 Inhibitory Activities

Oxindoles, which are closely related to “3-(Isoindolin-2-yl)aniline”, have been studied for their COX-2 inhibitory activities, suggesting potential anti-inflammatory applications .

Metabotropic Glutamate Receptor Modulation

Recent studies have identified derivatives as positive allosteric modulators of metabotropic glutamate receptors, which could be beneficial in treating neurological disorders .

Broad Biological Activities

Derivatives of this compound exhibit a wide range of biological activities, including antibacterial, antitumor, antidiabetic, anti-allergic, and antiviral activities, among others .

Antioxidant, Antimicrobial, and Anticancer Agents

New derivatives synthesized by molecular hybridization have shown promising results as antioxidant, antimicrobial, and anticancer agents .

Immunomodulatory and Anti-inflammatory Effects

Lipophilic derivatives have been synthesized to enhance the immunomodulatory and anti-inflammatory effects of thalidomide-related compounds .

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTTYJQILUUYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653390
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dihydro-2H-isoindol-2-yl)aniline

CAS RN

1160263-98-8
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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